molecular formula C5H10OS B1362483 3-Mercapto-2-pentanone CAS No. 67633-97-0

3-Mercapto-2-pentanone

Cat. No.: B1362483
CAS No.: 67633-97-0
M. Wt: 118.2 g/mol
InChI Key: SZECUQRKLXRGSJ-UHFFFAOYSA-N
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Description

3-Mercapto-2-pentanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms and a thiol group (-SH). The molecular formula of this compound is C5H10OS, and it has a molecular weight of 118.197 g/mol . This compound is known for its sulfurous odor and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercapto-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Mercapto-2-pentanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Alcohols

    Substitution: Thioethers

Comparison with Similar Compounds

Uniqueness: 3-Mercapto-2-pentanone is unique due to its specific combination of a thiol and a carbonyl group, which imparts distinct chemical properties and reactivity. Its sulfurous odor and ability to participate in diverse chemical reactions make it valuable in various applications .

Properties

IUPAC Name

3-sulfanylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZECUQRKLXRGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047445
Record name 3-Mercapto-2-pentanone
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

160.00 to 165.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
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Solubility

insoluble in water; miscible in alcohol
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.988-0.998
Record name 3-Mercapto-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/142/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

67633-97-0
Record name 3-Mercapto-2-pentanone
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Record name 3-Mercapto-2-pentanone
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Record name 2-Pentanone, 3-mercapto-
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Record name 3-Mercapto-2-pentanone
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Record name 3-mercaptopentan-2-one
Source European Chemicals Agency (ECHA)
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Record name 3-MERCAPTO-2-PENTANONE
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Record name 3-Mercapto-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3-Mercapto-2-pentanone and where is it found?

A1: this compound is a volatile sulfur compound known for its potent, typically described as “catty” aroma. It is not naturally occurring but forms as a product of the Maillard reaction. [] This reaction, involving sugars and amino acids, generates a complex mixture of flavor and aroma compounds, often associated with cooked meat and other heated foods. [, , ]

Q2: How does the pH level affect the formation of this compound during the Maillard reaction?

A2: While pH significantly influences the types and quantities of volatiles produced during the Maillard reaction, its impact on the relative contribution of specific precursors, like xylose, to the carbon backbone of this compound appears to be less pronounced within a pH range of 4.0 to 7.0. This suggests multiple formation pathways for this compound exist. []

Q3: Does the presence of thiamine influence the formation of this compound?

A3: Yes, research using labeled isotopes indicates that both xylose and thiamine contribute significantly to the formation of this compound. This further supports the existence of multiple formation pathways for this compound. []

Q4: Are there other sulfur-containing aroma compounds formed alongside this compound in the Maillard reaction?

A4: Yes, various other potent sulfur-containing aroma compounds are generated, including:

  • 2-Methyl-3-furanthiol: Recognized for its meaty aroma. [, , , , , , ]
  • 2-Furfurylthiol: Imparts a roasted, coffee-like aroma. [, , , ]
  • 3-Mercapto-2-butanone: Contributes a sulfury, often unpleasant odor. [, , ]

Q5: How is this compound typically quantified in food samples?

A5: A stable isotope dilution assay is frequently employed for the quantification of this compound in heated meat products. This method involves spiking the sample with a known amount of a stable isotope-labeled version of the target compound. Subsequent analysis by gas chromatography coupled with mass spectrometry allows for precise determination of the compound’s concentration. []

Q6: Can you elaborate on the importance of 2-Methyl-3-furanthiol in relation to this compound?

A6: 2-Methyl-3-furanthiol and this compound are often found together as products of the Maillard reaction, contributing to the complex aroma profile of cooked meat. Interestingly, research suggests that 2-Methyl-3-furanthiol can form directly from ribose without the need for 4-Hydroxy-5-methyl-3(2H)-furanone as an intermediate, as previously thought. []

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